4,6-Diaminonicotinamide
Overview
Description
4,6-Diaminonicotinamide is a chemical compound with the molecular formula C6H8N4O. It is a derivative of nicotinamide and features two amino groups at the 4 and 6 positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminonicotinamide typically involves the nitration of nicotinamide followed by reduction. One common method includes the nitration of nicotinamide to form 4,6-dinitronicotinamide, which is then reduced using hydrogenation or other reducing agents to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diaminonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Tetrahydro derivatives.
Substitution Products: Various substituted nicotinamide derivatives.
Scientific Research Applications
4,6-Diaminonicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Diaminonicotinamide involves its interaction with specific molecular targets, such as kinases. For example, it has been shown to inhibit Interleukin-1 Receptor Associated Kinase 4 (IRAK4) by binding to its active site, thereby blocking its activity. This inhibition can modulate signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
4-Aminonicotinamide: Similar structure but with only one amino group.
6-Aminonicotinamide: Similar structure but with only one amino group.
Nicotinamide: The parent compound without amino substitutions.
Uniqueness: 4,6-Diaminonicotinamide is unique due to the presence of two amino groups, which enhances its reactivity and allows for a broader range of chemical modifications. This dual substitution also contributes to its potent biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4,6-diaminopyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBRBOFAXNPKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349168 | |
Record name | 4,6-diaminonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-35-1 | |
Record name | 4,6-Diamino-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171178-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-diaminonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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